molecular formula C11H12N2O3 B11887733 Ethyl 6-(hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylate

Ethyl 6-(hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylate

Cat. No.: B11887733
M. Wt: 220.22 g/mol
InChI Key: AOZVYECHVRPGFT-UHFFFAOYSA-N
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Description

Ethyl 6-(hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyridine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-(hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylate typically involves the reaction of N-Boc-4-aminopyrazole-5-carbaldehydes with methyl 3,3-dimethoxypropanoate or β-keto esters in acetic acid under reflux conditions . The resulting intermediate carboxylic acids are then converted to the corresponding tert-butyl carboxylates via hydrogenation on a 10% Pd/C catalyst at 100°C and 25 atm .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those described for laboratory-scale synthesis, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to alcohols or other derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted pyrazolo[1,5-a]pyridine derivatives.

Comparison with Similar Compounds

Ethyl 6-(hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C11H12N2O3

Molecular Weight

220.22 g/mol

IUPAC Name

ethyl 6-(hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylate

InChI

InChI=1S/C11H12N2O3/c1-2-16-11(15)9-5-12-13-6-8(7-14)3-4-10(9)13/h3-6,14H,2,7H2,1H3

InChI Key

AOZVYECHVRPGFT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C=CC(=CN2N=C1)CO

Origin of Product

United States

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